molecular formula C6H12FNO2 B127123 (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol CAS No. 158955-60-3

(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol

Cat. No. B127123
CAS RN: 158955-60-3
M. Wt: 149.16 g/mol
InChI Key: SPSOUXLLOJBBTK-HCWXCVPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a compound that has gained significant attention in recent years due to its potential in various scientific research applications. This compound is a piperidine derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is not fully understood, but it is believed to act by binding to specific receptors and enzymes in the body. This compound has been found to exhibit high affinity for certain receptors, including dopamine receptors, which are involved in the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the use of this compound as a tool for studying the mechanisms of certain physiological and behavioral processes. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with unique properties and potential applications.
In conclusion, (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a compound with significant potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new compounds with unique properties and potential applications.

Synthesis Methods

The synthesis of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been achieved using various methods, including the use of chiral auxiliary reagents, asymmetric catalysis, and enzymatic resolution. One of the most commonly used methods involves the use of chiral auxiliary reagents, which involves the use of chiral pool starting materials to synthesize the desired compound. This method has been found to be highly efficient and yields the desired product in high enantiomeric excess.

Scientific Research Applications

(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been found to exhibit various scientific research applications, including its use as a building block for the synthesis of other compounds, as a ligand for receptor studies, and as a substrate for enzymatic reactions. This compound has also been found to exhibit potential in the development of new drugs for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

158955-60-3

Product Name

(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

(3R,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5-,6+/m0/s1

InChI Key

SPSOUXLLOJBBTK-HCWXCVPCSA-N

Isomeric SMILES

C1[C@H](NC[C@H]([C@H]1F)O)CO

SMILES

C1C(NCC(C1F)O)CO

Canonical SMILES

C1C(NCC(C1F)O)CO

synonyms

2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2S-(2alpha,4alpha,5alpha)]-(9CI)

Origin of Product

United States

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